

Preliminary Studies on Tetrabutylammonium Acetate in Perovskite Solar Cells: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth overview of the preliminary research on the application of **Tetrabutylammonium Acetate** (TBAA) in the fabrication of perovskite solar cells (PSCs). The content is tailored for researchers, scientists, and professionals in the field of renewable energy and materials science, offering a comprehensive look at the quantitative performance enhancements, experimental procedures, and the underlying mechanisms of TBAA incorporation.

Introduction

The quest for stable and efficient perovskite solar cells has led to extensive research into interface engineering and defect passivation. All-inorganic perovskites, such as CsPbl₃, are of particular interest due to their potential for high thermal stability. However, they often suffer from phase instability and interfacial defects that can impede device performance and longevity.[1][2] One promising approach to address these challenges is the introduction of buffer layers at the interface between the perovskite and the charge transport layers.

Tetrabutylammonium Acetate (TBAA) has emerged as a promising candidate for this purpose, demonstrating significant improvements in both the efficiency and stability of all-inorganic CsPbl₃ solar cells.[1][2]

Preliminary studies have focused on the use of TBAA as a buffer layer between the SnO₂ electron transport layer (ETL) and the CsPbI₃ perovskite film.[1][2] The introduction of TBAA has been shown to not only enhance the conductivity of the SnO₂ ETL but also to passivate



surface defects of the perovskite layer.[1][2] This is achieved through the formation of a onedimensional (1D) TBAPbl₃ layer at the interface, which contributes to improved device performance and stability.[1][2][3]

Quantitative Data Presentation

The following table summarizes the key performance metrics of all-inorganic CsPbI₃ perovskite solar cells with and without the TBAA buffer layer, as reported in a preliminary study. The data clearly indicates a significant enhancement in all photovoltaic parameters upon the introduction of TBAA.

Parameter	Control Device (without TBAA)	Optimized Device (with TBAA)
Open-Circuit Voltage (Voc)	Data not available in abstract	1.08 V[1][2]
Short-Circuit Current Density (Jsc)	Data not available in abstract	17.48 mA/cm ² [1][2]
Fill Factor (FF)	Data not available in abstract	67.8%[1][2]
Power Conversion Efficiency (PCE)	Data not available in abstract	12.79%[1][2]
Stability (after 350 hours)	Data not available in abstract	Retained over 83% of initial PCE[1][2]

Experimental Protocols

This section details the methodologies for the fabrication and characterization of all-inorganic perovskite solar cells incorporating a TBAA buffer layer.

Device Fabrication

The perovskite solar cells were fabricated with a planar structure of FTO/SnO₂/TBAA/CsPbl₃/C, which is a hole-transporting layer (HTL)-free architecture with a carbon counter electrode.[1][2]

Substrate Preparation:



- Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- The cleaned FTO substrates are then treated with UV-ozone for a specified duration to ensure a hydrophilic surface.

Deposition of SnO₂ Electron Transport Layer:

- A colloidal solution of SnO₂ nanoparticles is spin-coated onto the pre-cleaned FTO substrates.
- The coated substrates are then annealed at a specific temperature and duration to form a uniform and crystalline SnO₂ layer.

Application of TBAA Buffer Layer:

- A solution of Tetrabutylammonium Acetate (TBAA) in a suitable solvent (e.g., isopropanol) is prepared at a specific concentration.
- The TBAA solution is spin-coated onto the SnO₂ layer.
- The substrates are then annealed to remove the solvent and promote the interaction between TBAA and the SnO₂ surface.

Deposition of CsPbI3 Perovskite Layer:

- A precursor solution for CsPbl₃ is prepared by dissolving CsI and Pbl₂ in a mixed solvent system, such as DMF and DMSO.
- The CsPbI₃ precursor solution is spin-coated onto the TBAA-modified SnO₂ layer in an inert atmosphere (e.g., a nitrogen-filled glovebox).
- The wet film is then subjected to a one-step annealing process at a specific temperature to induce the formation of the black-phase perovskite.

Deposition of Carbon Counter Electrode:

• A carbon paste is screen-printed or doctor-bladed onto the perovskite layer.



 The device is then annealed at a moderate temperature to form a stable and conductive carbon electrode.

Characterization

Photovoltaic Performance Measurement:

- The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
- The key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curves.

Stability Testing:

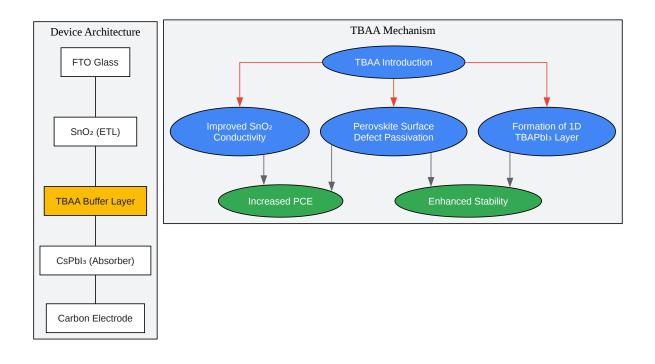
The long-term stability of the unencapsulated devices is evaluated by storing them in a
controlled environment (e.g., ambient air with a specific relative humidity) and periodically
measuring their photovoltaic performance over an extended period.

Visualizations

Device Architecture and TBAA Interfacial Modification

The following diagram illustrates the layered structure of the perovskite solar cell and the role of the TBAA buffer layer at the ETL/perovskite interface.





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Caption: Device structure and proposed mechanism of TBAA.

Experimental Workflow for Device Fabrication

This diagram outlines the key steps involved in the fabrication of the TBAA-modified perovskite solar cells.



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Caption: Experimental workflow for device fabrication.

Conclusion

The preliminary findings on the use of **Tetrabutylammonium Acetate** as a buffer layer in all-inorganic CsPbI₃ perovskite solar cells are highly encouraging. The incorporation of TBAA leads to a significant improvement in power conversion efficiency and device stability.[1][2] The proposed mechanism, involving enhanced ETL conductivity, perovskite surface defect passivation, and the formation of a 1D interfacial layer, provides a strong basis for further research and optimization.[1][2][3] This technical guide summarizes the initial quantitative data and experimental protocols, offering a valuable resource for researchers aiming to build upon these promising results in the development of next-generation perovskite solar cells. Further investigations are warranted to fully elucidate the long-term stability and scalability of this approach.

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